4-Undecanol

Description

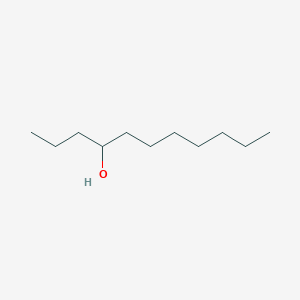

Structure

3D Structure

Properties

IUPAC Name |

undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-10-11(12)9-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNORHVDKJWGANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4272-06-4 | |

| Record name | 4-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 4 Undecanol

Regioselective Synthesis of 4-Undecanol

Regioselective synthesis ensures the formation of this compound over other possible isomers. This is primarily accomplished through the reduction of a specific ketone precursor.

Reduction of 4-Undecanone (B80912) Precursors

A primary and direct route to this compound involves the reduction of 4-undecanone. researchgate.net This method is favored for its straightforwardness and high potential yields. The reduction can be effectively carried out using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system being a common choice. For instance, the reduction of 4-undecanone using NaBH₄ in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) at room temperature can yield this compound. chemicalbook.com

Another established method is catalytic hydrogenation. This involves reacting 4-undecanone with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). This process typically occurs under pressure and at elevated temperatures, leading to high yields of the corresponding alcohol.

The selection of the reducing agent and reaction conditions is crucial to optimize the yield and purity of the final product. Below is a table summarizing typical reduction methods for 4-undecanone.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Yield |

| 4-Undecanone | Sodium Borohydride (NaBH₄) | Methanol/THF | 0°C to Room Temp | High |

| 4-Undecanone | Raney Nickel or Pd/C | Ethanol (B145695) or Methanol | 10-15 bar H₂, 50-70°C | >90% |

Novel Catalytic Pathways for Stereoselective Undecanol (B1663989) Synthesis

Recent advancements in catalysis have opened new avenues for the stereoselective synthesis of alcohols like this compound. These methods aim to control the three-dimensional arrangement of atoms, leading to specific enantiomers of the alcohol. While specific research on novel catalytic pathways for this compound is emerging, general principles of stereoselective synthesis can be applied.

One such approach involves the use of chiral catalysts in the reduction of the ketone precursor. These catalysts, often complex metal-ligand systems, can direct the approach of the reducing agent to one face of the carbonyl group, resulting in an excess of one enantiomer. Palladium-based catalysts, for example, have been utilized in the stereoselective synthesis of deoxyglycosides from glycals, demonstrating the potential for high stereocontrol in alcohol synthesis. d-nb.info

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, also represent a promising strategy. These can create complex stereochemical architectures with high efficiency. For instance, a domino oxa-Michael–Tsuji–Trost reaction has been used for the stereoselective synthesis of tetrahydropyrans, showcasing a method that could be adapted for linear alcohols.

Biocatalytic and Enzymatic Routes for this compound Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microorganisms can be employed to produce this compound with high specificity.

Microbial Transformation Studies of Undecane (B72203) Derivatives

Microorganisms have demonstrated the capability to transform various hydrocarbons and their derivatives into valuable products. Studies have shown that certain bacterial strains can oxidize alkanes and ketones. For example, Pseudomonas species have been observed to degrade 2-tridecanone (B165437) to produce 1-undecanol (B7770649), indicating the presence of enzymatic machinery capable of cleaving carbon-carbon bonds and producing shorter-chain alcohols. ebi.ac.uknih.gov While this specific study focuses on a different starting material, it highlights the potential of microbial systems to produce undecanols.

Whole-cell biocatalysis using genetically engineered microorganisms is a rapidly advancing field. For instance, Saccharomyces cerevisiae has been engineered to produce alkanes and aldehydes from free fatty acids. nih.gov In these systems, endogenous alcohol dehydrogenases can reduce aldehydes to their corresponding alcohols, and it was noted that these enzymes have a preference for shorter-chain aldehydes. nih.gov This suggests that by selecting or engineering appropriate enzymes, the microbial production of specific alcohols like this compound could be achieved.

Enzyme-Mediated Synthesis of Chiral this compound Enantiomers

The use of isolated enzymes offers a powerful tool for the synthesis of single-enantiomer chiral alcohols. nih.govcore.ac.uk Alcohol dehydrogenases (ADHs) are particularly valuable for their ability to catalyze the stereoselective reduction of prochiral ketones. mdpi.com By selecting the appropriate ADH, it is possible to produce either the (R) or (S) enantiomer of an alcohol with high enantiomeric excess. nih.gov

The versatility of oxidoreductases has been demonstrated in the preparation of chiral 1,4-diaryl-1,4-diols from their corresponding diketones, achieving complete diastereo- and enantioselectivity. mdpi.com This highlights the potential of enzymes to handle sterically demanding substrates and produce optically pure products. While specific enzyme-mediated synthesis of chiral this compound is not extensively documented, the principles of biocatalytic ketone reduction are well-established and applicable.

The table below summarizes the key aspects of biocatalytic approaches.

| Biocatalytic Method | Organism/Enzyme Type | Substrate Type | Key Advantage |

| Microbial Transformation | Pseudomonas sp. | Ketones | Utilization of renewable feedstocks |

| Whole-Cell Biocatalysis | Engineered S. cerevisiae | Fatty Acids | Integrated multi-step synthesis |

| Enzyme-Mediated Synthesis | Alcohol Dehydrogenases (ADHs) | Ketones | High stereoselectivity for chiral alcohols nih.govmdpi.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.eduepa.gov The synthesis of this compound can be made more environmentally benign by adhering to these principles.

Several key principles of green chemistry are particularly relevant to the synthesis of this compound:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. yale.eduacs.org Both the catalytic hydrogenation of 4-undecanone and enzyme-catalyzed reactions are excellent examples of this principle in action.

Use of Renewable Feedstocks: Biocatalytic routes that utilize fatty acids or other bio-based materials as starting points align with the principle of using renewable rather than depleting feedstocks. yale.edu

Safer Solvents and Auxiliaries: The choice of solvents has a significant environmental impact. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. yale.eduacs.org Aqueous media used in many biocatalytic reactions are a prime example of a safer solvent system.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu Many enzyme-catalyzed reactions operate under mild conditions, making them more energy-efficient than traditional chemical syntheses that may require high temperatures and pressures. core.ac.uk

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reduction reactions, such as the hydrogenation of 4-undecanone to this compound, generally have high atom economy.

By integrating these principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Advanced Chemical Transformations and Derivative Chemistry of 4 Undecanol

Oxidation Reactions of the Secondary Hydroxyl Group of 4-Undecanol

The secondary hydroxyl group at the C4 position of this compound is readily susceptible to oxidation, yielding its corresponding ketone, 4-undecanone (B80912). This transformation is a fundamental reaction in organic synthesis, allowing for the conversion of the alcohol functionality into a reactive carbonyl group, which can then serve as a handle for further molecular elaboration.

The oxidation of secondary alcohols to ketones is a well-established process that can be achieved using a variety of oxidizing agents. The choice of reagent often depends on factors such as scale, desired selectivity, and tolerance of other functional groups within the molecule. Common methods applicable to the oxidation of this compound are summarized in the table below.

Table 1: Common Oxidation Methods for Secondary Alcohols

| Oxidizing Agent/System | Typical Conditions | Comments |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temp. | Strong oxidant, harsh acidic conditions. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temp. | Milder than Jones reagent, suitable for sensitive substrates. |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Similar to PCC, can be used in non-acidic conditions. |

| Swern Oxidation ((COCl)₂/DMSO/Et₃N) | DCM, -78 °C to room temp. | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | DCM or other aprotic solvents, room temp. | Mild, neutral conditions, commercially available. |

The presence of both this compound and its oxidation product, 4-undecanone, has been identified in the essential oil of Capillipedium parviflorum, suggesting a natural biosynthetic relationship between the two compounds. researchgate.net In one study, 4-undecanone was used as the starting material for the synthesis of this compound, indicating the reversibility of this oxidation-reduction process. researchgate.net

Esterification and Etherification of this compound for Functional Materials Research

The hydroxyl group of this compound provides a convenient site for derivatization through esterification and etherification, leading to the synthesis of molecules with applications in functional materials. These derivatives can exhibit tailored physical properties such as lubricity, viscosity, and surfactant capabilities.

Esterification: this compound can react with carboxylic acids, acid anhydrides, or acyl chlorides to form esters. These esters are of interest as potential plasticizers, lubricants, and flavoring agents. wikipedia.orggoogle.com The reaction is typically catalyzed by an acid or promoted by a coupling agent. For instance, the production of plasticizer esters often involves reacting C4 to C15 alcohols with carboxylic acids or their anhydrides at elevated temperatures (200-250°C) in the presence of organometallic catalysts. google.com

A notable study demonstrated the formation of a monoester from trimesic acid (TMA) and undecanol (B1663989) at a liquid-solid interface without a catalyst. researchgate.netnih.gov This concentration-driven esterification, which could be promoted by sonication or stirring, highlights a novel approach to forming functional ester-based materials on surfaces. nih.gov

Table 2: Representative Esterification of this compound

| Reactant | Conditions | Product Application |

|---|---|---|

| Phthalic Anhydride | Acid catalyst, heat | Plasticizers |

| Adipic Acid | Organometallic catalyst, 200-225 °C | Lubricants, polymers |

| Trimesic Acid | Undecanol (solvent), sonication/stirring | Surface-modified materials, 2D molecular networks. researchgate.netnih.gov |

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis or acid-catalyzed dehydration. The resulting ethers, particularly those with long alkyl chains, can function as solvents, surfactants, or lubricant additives. The branching at the C4 position in this compound can impart unique properties, such as a lower melting point and altered viscosity, compared to its linear isomers. aocs.org Dehydrative etherification of alcohols using ionic liquids as catalysts represents a modern approach to synthesizing both symmetrical and unsymmetrical ethers under relatively mild conditions. semanticscholar.org

Formation and Reactivity of this compound Acetals and Other Protective Group Strategies

In multi-step syntheses, it is often necessary to temporarily "mask" or protect the hydroxyl group of this compound to prevent it from reacting while transformations are carried out on other parts of the molecule. organic-chemistry.org Conversely, the ketone product of this compound oxidation, 4-undecanone, can itself be protected as an acetal (B89532).

Protecting the Hydroxyl Group of this compound: The secondary hydroxyl group of this compound can be protected using various standard protecting groups. The choice of group depends on its stability to the subsequent reaction conditions and the ease of its removal. organic-chemistry.org

Table 3: Common Protecting Groups for the Hydroxyl Functionality of this compound

| Protecting Group | Formation Reagent | Deprotection Condition | Stability |

|---|---|---|---|

| Tetrahydropyranyl (THP) Ether | Dihydropyran, cat. acid (e.g., PTSA) | Aqueous acid | Stable to base, organometallics, reduction, oxidation. |

| Allyl (All) Ether | Allyl bromide, base (e.g., NaH) | Pd(0) catalyst, base. organic-chemistry.org | Stable to acid, base, many redox reagents. organic-chemistry.org |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | Stable to base and many synthetic conditions. |

Acetal Formation from 4-Undecanone: A key synthetic strategy involving this compound is its oxidation to 4-undecanone, followed by the protection of the resulting ketone as an acetal. researchgate.net Acetals are stable under basic and nucleophilic conditions, making them excellent protecting groups for the carbonyl functionality. pressbooks.pub This two-step sequence allows for selective reactions at other sites of the molecule. The acetal can be easily removed by treatment with aqueous acid to regenerate the ketone. pressbooks.publibretexts.org

Research has been conducted on the formation of ethylene (B1197577) and propylene (B89431) acetals of 4-undecanone (Acet4 and Acpr4, respectively). researchgate.net This transformation is typically achieved by reacting the ketone with the corresponding diol (ethylene glycol or propylene glycol) in the presence of an acid catalyst.

Studies on Conjugation of this compound with Biomolecules for Chemical Biology Applications

The conjugation of small molecules like this compound to biomolecules (e.g., proteins, peptides, nucleic acids) is a critical strategy in chemical biology for developing probes, diagnostics, and targeted therapeutics. frontiersin.org While direct studies on the conjugation of this compound are not widely reported, the principles of bioconjugation can be applied to its derivatives.

To be used in bioconjugation, the hydroxyl group of this compound must first be converted into a more reactive functional group or a group that can participate in specific coupling chemistries.

Potential Functionalization and Conjugation Strategies:

Activation of the Hydroxyl Group: The -OH group can be converted into a good leaving group (e.g., tosylate, mesylate) and then displaced by a nucleophilic group from a bifunctional linker.

Conversion to Other Functional Groups:

Amine: The alcohol can be converted to an amine via a Mitsunobu reaction with an amine precursor or through oxidation to a ketone followed by reductive amination. The resulting amine can be coupled to carboxylic acids on proteins using carbodiimide (B86325) chemistry (e.g., EDC). mdpi.com

Carboxylic Acid: The alkyl chain of this compound can be extended with a carboxyl-terminated unit.

Thiol: Conversion to a thiol would allow for conjugation to maleimide-functionalized biomolecules or for attachment to gold surfaces. mdpi.com The use of mercapto-undecanol to form self-assembled monolayers on gold electrodes for biosensing applications has been demonstrated, illustrating how long-chain alkanols are used in bio-interfaces. mdpi.com

The long undecyl chain of this compound is hydrophobic, a property that can be exploited in chemical biology. For instance, conjugating it to a peptide or drug could enhance membrane interaction or facilitate transport across cell membranes.

Stereochemical Investigations of Reactions Involving the C4 Position of Undecanol

The C4 carbon of this compound is a prochiral center, and upon substitution or reaction, it can become a stereocenter. The stereochemical outcome of reactions at this position is of significant interest, particularly in the synthesis of natural products and chiral materials.

A key area of investigation is the stereoselective synthesis of molecules containing a chiral center at the C4 position of an undecane (B72203) framework. One prominent example is the synthesis of (4S,6S)-6-hydroxy-4-undecanolide, a pheromone component. researchgate.net The synthesis achieved high stereoselectivity by employing key reactions such as a Prins cyclization to generate an anti-1,3-diol motif, which sets the stereochemistry at the C4 and C6 positions. researchgate.net

Grignard reactions involving precursors to this compound have also been studied from a stereochemical perspective. The addition of a Grignard reagent to a carbonyl group at the C4 position can proceed with high diastereoselectivity, often controlled by the existing conformation of the substrate molecule, as seen in macrolide synthesis. helsinki.fi For example, the Grignard addition of MeMgI to (E)-4-oxo-2-tetradecen-13-olide yielded two diastereomers in an 86:14 ratio, demonstrating significant facial selectivity at the C4 carbonyl. helsinki.fi

The synthesis and analysis of stereoisomers of complex molecules containing a this compound-like substructure often require advanced analytical techniques. For instance, the stereoisomeric purity of precursors to insect pheromones, such as chiral alcohols, has been determined by HPLC analysis after derivatization with a chiral agent, like a Mosher ester. researchgate.net These studies underscore the importance of controlling and verifying the stereochemistry at the C4 position for biological activity. researchgate.net

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 4-Undecanone |

| Jones Reagent |

| Pyridinium Chlorochromate (PCC) |

| Pyridinium Dichromate (PDC) |

| Dess-Martin Periodinane (DMP) |

| TEMPO |

| Phthalic Anhydride |

| Adipic Acid |

| Trimesic Acid |

| Acetic Anhydride |

| Tetrahydropyranyl (THP) |

| Allyl Bromide |

| tert-Butyldimethylsilyl (TBDMS) Chloride |

| Acetate |

| Ethylene Glycol |

| Propylene Glycol |

| 4-Undecanone ethylene acetal (Acet4) |

| 4-Undecanone propylene acetal (Acpr4) |

| (4S,6S)-6-hydroxy-4-undecanolide |

| (E)-4-oxo-2-tetradecen-13-olide |

| Methylmagnesium Iodide (MeMgI) |

Analytical Methodologies for Structural Elucidation and Quantification of 4 Undecanol

Advanced Spectroscopic Techniques for Elucidating 4-Undecanol Structures

Spectroscopy is fundamental to confirming the identity of this compound by probing the interaction of the molecule with electromagnetic radiation. Each technique offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

For this compound (C₁₁H₂₄O), ¹³C-NMR spectra are used to identify the number of distinct carbon environments. azom.com The carbon atom bonded to the hydroxyl (-OH) group is significantly deshielded due to the electronegativity of the oxygen atom, causing its signal to appear at a characteristic downfield chemical shift. azom.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH₃, CH₂, CH, and quaternary carbons, confirming the position of the hydroxyl group at the C-4 position. azom.com

¹H-NMR spectroscopy complements this by providing information on the number and connectivity of hydrogen atoms. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a distinct multiplet, with its splitting pattern determined by the adjacent protons. The remaining protons of the undecyl chain would produce complex, overlapping signals in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Signal Type | Attribution |

|---|---|---|---|

| ¹³C | ~70-75 | CH | Carbon bonded to -OH group (C4) |

| ¹³C | ~10-40 | CH₂, CH₃ | Alkyl chain carbons |

| ¹H | ~3.5-4.0 | Multiplet | Proton on C4 (CH-OH) |

| ¹H | ~1.2-1.6 | Multiplet | Protons on alkyl chain (-CH₂-) |

| ¹H | ~0.9 | Triplet | Protons on terminal methyl groups (-CH₃) |

Note: This table represents typical, predicted values for long-chain secondary alcohols. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to deduce its structure from its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion (M⁺) peak corresponding to its molecular weight (172.31 g/mol ). researchgate.net

The fragmentation of alcohols in MS is characterized by two primary pathways: alpha-cleavage and dehydration. youtube.com

Alpha-Cleavage: This involves the breaking of the bond between the carbon bearing the hydroxyl group (the alpha-carbon) and an adjacent carbon. For this compound, this can lead to the formation of two primary charged fragments.

Dehydration: This is the loss of a water molecule (H₂O, mass of 18) from the molecular ion, resulting in a prominent peak at a mass-to-charge ratio (m/z) of M-18. For this compound, this fragment is observed at m/z 154. researchgate.net

A mass spectrum of undecanol (B1663989) showed a molecular ion peak at m/z 172 and a significant fragment at m/z 154, consistent with the loss of water. researchgate.net The base peak, or most abundant fragment, was observed at m/z 55. researchgate.net This detailed fragmentation pattern serves as a molecular fingerprint for identification. researchgate.netnist.gov

Table 2: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Identity | Fragmentation Pathway | Reference |

|---|---|---|---|

| 172 | [C₁₁H₂₄O]⁺ | Molecular Ion (M⁺) | researchgate.net |

| 154 | [C₁₁H₂₂]⁺ | Dehydration (Loss of H₂O) | researchgate.net |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are ideal for identifying the functional groups present in a molecule. mt.comspectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. triprinceton.org For this compound, the most prominent absorption band is a strong, broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol's hydroxyl group. Another key absorption is the C-O stretching vibration, which appears in the 1050-1200 cm⁻¹ region. The presence of sharp peaks around 2850-2960 cm⁻¹ confirms the C-H stretching of the long aliphatic chain. triprinceton.org The NIST Chemistry WebBook contains reference IR spectrum data for this compound. nist.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (a laser). triprinceton.org While IR spectroscopy is most sensitive to polar bonds like O-H and C-O, Raman spectroscopy is particularly effective for analyzing non-polar bonds. mt.com Therefore, it provides excellent characterization of the C-C backbone of the undecane (B72203) chain in this compound. mt.com The hydroxyl group is not strongly Raman active, making this technique highly complementary to IR for a complete vibrational analysis. mt.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Technique | Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|---|

| Infrared (IR) | 3200 - 3600 (broad) | O-H stretch | Confirms presence of hydroxyl group |

| Infrared (IR) | 2850 - 2960 (sharp) | C-H stretch | Confirms aliphatic nature |

| Infrared (IR) | 1050 - 1200 | C-O stretch | Confirms alcohol functional group |

| Raman | 2800 - 3000 | C-H stretch | Characterizes hydrocarbon backbone |

Mass Spectrometry (MS) Fragmentation Pattern Analysis in this compound Research

Chromatographic Separation Techniques for this compound and its Metabolites

Chromatography is essential for isolating this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the sample matrix and the analytical goals.

Gas chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.net

Method development for this compound analysis involves optimizing several parameters. The choice of a suitable capillary column, often with a non-polar or mid-polar stationary phase like polydimethylsiloxane (B3030410) (PDMS), is critical for achieving good separation from other components. researchgate.net A temperature program, where the column temperature is gradually increased, is typically used to ensure the efficient elution of compounds with a wide range of boiling points. researchgate.net For detection, a Flame Ionization Detector (FID) provides robust quantification, while coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and definitive identification based on the mass spectrum. core.ac.uk In some cases, derivatization of the hydroxyl group, for instance through silylation using agents like BSTFA, may be performed to increase the volatility and thermal stability of this compound, leading to improved peak shape and separation. core.ac.uk

While GC is well-suited for volatile alcohols, liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is used for less volatile metabolites or when analyzing complex aqueous samples. mdpi.com

Direct analysis of this compound by LC can be challenging due to its limited polarity. However, it has been used effectively as an extraction solvent in a sample preparation technique known as dispersive liquid-liquid microextraction (DLLME). acs.orgmdpi.com In this method, a small volume of undecanol is dispersed into a larger aqueous sample. acs.org After centrifugation, the undecanol phase, containing extracted analytes, is collected. Because viscous solvents like undecanol can be incompatible with LC-MS systems, a subsequent ultrasound-assisted reverse extraction into a more compatible solvent like acetonitrile (B52724) is often performed. acs.org The final extract is then injected into the LC system, which is commonly coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective quantification. acs.org This approach has been successfully used to preconcentrate various analytes from water samples before UPLC-MS/MS analysis. acs.org

Gas Chromatography (GC) Method Development

Coupled Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS for Plant Extracts)

The analysis of this compound within complex matrices, such as those derived from plant extracts and essential oils, necessitates powerful analytical techniques that provide both high-resolution separation and definitive structural identification. edu.krdnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including secondary alcohols like this compound. edu.krddrawellanalytical.com This hybrid method synergistically combines the exceptional separation capability of gas chromatography with the precise detection and identification power of mass spectrometry. drawellanalytical.commdpi.com

The process begins with the injection of the sample, such as a plant's essential oil, into the GC system. drawellanalytical.com Inside the GC, the mixture is vaporized and carried by an inert gas through a long, thin column. drawellanalytical.com The separation of compounds is based on their differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the inert carrier gas). drawellanalytical.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in their earlier elution. organomation.com This chromatographic separation is crucial for isolating individual components from a complex mixture before they enter the mass spectrometer. edu.krd

Upon eluting from the GC column, the separated molecules, including this compound, enter the mass spectrometer's ion source. Here, they are bombarded with electrons, a process known as electron ionization (EI), which causes the molecules to lose an electron and form a positively charged molecular ion (M⁺). nist.gov The energy of this process also induces fragmentation of the molecular ion into smaller, characteristic charged fragments. researchgate.net These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). drawellanalytical.com

The resulting mass spectrum is a unique fingerprint for a specific compound. For this compound (C₁₁H₂₄O), the molecular ion peak would be observed at an m/z corresponding to its molecular weight, approximately 172.31 g/mol . nist.govresearchgate.net Key fragmentation patterns further confirm its identity. For instance, a common fragmentation for alcohols is the loss of a water molecule (H₂O), which would produce a fragment ion at m/z 154. researchgate.net The base peak, which is the most abundant ion in the spectrum, for this compound is observed at m/z 55. researchgate.net

The identification of this compound in a plant extract is achieved by comparing its retention time from the GC and its mass spectrum with that of a known standard or with entries in established spectral libraries, such as the NIST Mass Spectral Library. nist.govscribd.com For example, studies on the chemical composition of various plant extracts have successfully identified this compound and other related aliphatic alcohols using this method. ajbls.com In an analysis of Bridelia montana stem extract, 1-undecanol (B7770649) was identified with a specific retention time of 15.224 minutes under the experimental conditions. ajbls.com While this is a different isomer, it demonstrates the principle of using retention time for identification.

The advancement of comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers even greater resolving power for exceptionally complex samples, such as diesel particulate matter or various essential oils, ensuring more accurate compound identification and quantification. copernicus.orgnih.gov

Table 1: GC-MS Data for Identification of this compound

This table presents typical mass spectrometry data used for the identification of this compound. The mass-to-charge ratios (m/z) of key ions and their significance in the fragmentation pattern are detailed.

| Property | Value | Significance | Source |

| Molecular Formula | C₁₁H₂₄O | Basic chemical formula for the compound. | nist.gov |

| Molecular Weight | 172.31 g/mol | The mass of one mole of the compound. nist.gov | |

| Molecular Ion (M⁺) | m/z 172 | Represents the intact molecule with one electron removed. researchgate.net | |

| Key Fragment Ion | m/z 154 | Corresponds to the loss of a water molecule ([M-H₂O]⁺) from the molecular ion. researchgate.net | |

| Base Peak | m/z 55 | The most abundant fragment ion in the mass spectrum, used for confirmation. researchgate.net |

Biological Interactions and Mechanistic Studies of 4 Undecanol and Its Derivatives

Investigation of 4-Undecanol as a Plant Metabolite and Volatile Component

This compound has been identified as a natural product within the plant kingdom. Scientific analysis has detected this compound as a component of the epicuticular waxes of Parkinsonia praecox. researchgate.net Epicuticular waxes form the outermost layer of the plant cuticle and play a crucial role in mediating interactions between the plant and its environment. In a proof-of-concept study, chromatograms of these wax matrices confirmed the presence of this compound among other volatile organic compounds (VOCs). researchgate.net

While research specifically detailing the emission of this compound is limited, related isomers like 1-undecanol (B7770649) are recognized as key volatile constituents in various plants, including Senecio tenuifolius and Flacourtia montana. atamanchemicals.com 1-undecanol is also found in fruits like apples and bananas. atamanchemicals.com Furthermore, studies on bean plants (Phaseolus vulgaris) have shown that the emission of volatiles, including 1-undecanol, can be significantly influenced by the presence of epiphytic bacteria such as Pseudomonas syringae. nih.govresearchgate.net This body of research establishes that undecanols are part of the complex array of chemical signals that plants use to interact with their surroundings. researchgate.netnih.govresearchgate.net

Immunomodulatory Effects of this compound and its Analogues in Animal Models

Research in animal models has revealed that undecan-4-ol (referred to as 4-ol) and its derivatives possess significant immunomodulatory properties, affecting both cellular and humoral branches of the adaptive immune system. termedia.pl These studies often compare the effects of this compound to its parent ketone, 4-undecanone (B80912) (4-on), which typically shows no immunotropic properties. termedia.pl

Cellular immunity involves the activation of immune cells to combat pathogens and cancerous cells. bioninja.com.au The effect of undecan-4-ol on cellular immunity has been demonstrated in mice using the local graft-versus-host (G-V-H) reaction, a model for T-cell mediated immune response. termedia.pl The influence of 4-ol was found to be dependent on the experimental design. termedia.pl

When recipient mice were exposed to 4-ol via inhalation after being grafted with lymphocytes from a donor, a stimulatory effect on the G-V-H reaction was observed. termedia.pl Conversely, when the lymphocyte donors were treated with 4-ol before the cells were grafted to recipients, the neovascular response associated with the G-V-H reaction was diminished. termedia.pl This inhibitory effect in the latter scenario might be linked to an increased production of angio-inhibitory factors, a possibility that requires further investigation. termedia.pl

Table 1: Effect of Undecan-4-ol on Cellular Immunity (Graft-versus-Host Reaction) in Mice

| Experimental Condition | Observed Effect on G-V-H Reaction | Postulated Mechanism | Source |

| Inhalation by lymphocyte recipients | Stimulatory | Direct activation of recipient's cellular immune response | termedia.pl |

| Inhalation by lymphocyte donors | Inhibitory (diminished neovascular response) | Potential increase in angio-inhibitory factors | termedia.pl |

Humoral immunity is mediated by antibodies produced by B lymphocytes, which target foreign antigens. bioninja.com.aubyui.edu In vivo studies in mice have shown that undecan-4-ol and its acetal (B89532) derivatives can stimulate humoral immunity. termedia.pl Mice subjected to three days of inhalation with a 10% solution of 4-ol demonstrated an increase in antibody production. termedia.plresearchgate.net Similarly, its derivatives, 4-undecanone ethylene (B1197577) acetal (Acet4) and 4-undecanone propylene (B89431) acetal (Acpr4), also stimulated antibody production when administered as 1% solutions via inhalation. termedia.pl This indicates a clear stimulatory effect on this arm of the immune system. termedia.pl

Influence on Cellular Immunity

Antiproliferative and Anti-Angiogenic Research on Undecanol (B1663989) Derivatives in Cell Lines

Derivatives of undecanol have been a subject of investigation for their potential anti-cancer properties, specifically their ability to inhibit cell proliferation and angiogenesis, the formation of new blood vessels that tumors need to grow. termedia.plwaocp.org

In pre-clinical studies using mouse models, undecan-4-ol and its acetal derivatives have shown the ability to diminish tumor mass. termedia.pl Balb/c mice were intracutaneously grafted with Sarcoma L-1 tumor cells and subsequently exposed to inhalations of this compound (4-ol), 4-undecanone ethylene acetal (Acet4), or 4-undecanone propylene acetal (Acpr4). termedia.pl The results showed that tumors in mice that inhaled these substances were significantly smaller than those in control groups or in mice that inhaled the parent compound, 4-undecanone. termedia.pl This suggests that these derivatives interfere with tumor growth mechanisms in vivo. termedia.pl

Table 2: Anti-Tumor Effects of this compound and its Derivatives on Sarcoma L-1 in Mice

| Compound Inhaled | Outcome on Tumor Size | Source |

| Undecan-4-ol (4-ol) | Significantly smaller | termedia.pl |

| 4-Undecanone ethylene acetal (Acet4) | Significantly smaller | termedia.pl |

| 4-Undecanone propylene acetal (Acpr4) | Significantly smaller | termedia.pl |

| 4-Undecanone (4-on) | No significant effect | termedia.pl |

| Control (no inhalation) | No significant effect | termedia.pl |

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. mdpi.comijpp.com The inhibition of VEGF pathways is a key strategy in anti-cancer therapy. mdpi.com Research into undecanone derivatives, from which undecanols are synthesized, has explored their impact on tumor angiogenesis and VEGF levels. termedia.plbibliotekanauki.plresearchgate.net

Studies on L-1 sarcoma tumors in mice revealed that various undecanone derivatives could alter tumor VEGF concentration and the associated neovascular response. bibliotekanauki.plresearchgate.net For instance, the inhalation of 2-undecanone (B123061) propylene acetal (Acpr2) led to a lower neovascular response and fewer small blood vessels at the tumor's margin compared to controls. bibliotekanauki.plresearchgate.net While direct data on this compound's effect on VEGF is still emerging, the research on its parent ketone and related analogues suggests that this class of compounds can modulate angiogenesis. bibliotekanauki.plresearchgate.net The observed reduction in the neovascular component of the G-V-H reaction by 4-ol further supports its potential role in modulating angiogenic processes. termedia.pl

Effects on Tumor Growth Mechanisms in Pre-clinical Models

Molecular Mechanisms of Biological Activity

The biological activities of this compound and its related compounds are underpinned by a variety of molecular mechanisms. These range from non-specific interactions with cellular membranes to more targeted effects on proteins and signaling pathways. Research into these mechanisms is crucial for understanding the full potential of these compounds in various biological contexts.

One of the primary mechanisms of action for medium-chain alkanols, including undecanol, is the disruption of cell membranes. nih.gov Due to their amphipathic nature, these molecules can integrate into the lipid bilayers of cell membranes, which alters their fluidity and permeability. This disruption can affect the function of integral membrane proteins, a key factor in the antifungal activity of these compounds. nih.gov Studies on Saccharomyces cerevisiae have shown that primary aliphatic alcohols inhibit the plasma membrane H(+)-ATPase, an enzyme crucial for maintaining cellular pH and nutrient transport. nih.govnih.govatamanchemicals.com The effectiveness of this disruption is dependent on the balance between the hydrophilic and hydrophobic portions of the alcohol molecule. nih.gov

In addition to membrane disruption, undecanol and its derivatives can interact with specific proteins. For instance, studies on insect odorant-binding proteins (OBPs) have revealed that undecanol can bind with high affinity to these proteins, which are responsible for transporting odorants to receptors. mdpi.com Molecular docking and mutagenesis studies have identified key amino acid residues, particularly in the C-terminus of the protein, that are crucial for this binding interaction. mdpi.com

Furthermore, research has explored the effects of undecanones and their derivatives on cellular processes such as angiogenesis, the formation of new blood vessels. In vivo studies have shown that certain undecanone derivatives can lower the neovascular response and the concentration of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. researchgate.net This suggests an interaction with the VEGF signaling pathway, although the precise molecular targets remain to be fully elucidated. The binding of VEGF to its receptors, VEGFR-1 and VEGFR-2, is a critical step in initiating the signaling cascade that promotes angiogenesis. nih.gov

The modulation of intracellular signaling pathways is another important aspect of the biological activity of these compounds. For example, ethanol (B145695) and other short-chain alcohols have been shown to modulate the function of ligand-gated ion channels like the glycine (B1666218) receptor (GlyR) through interactions with intracellular signaling components, including G protein βγ subunits. nih.gov While direct evidence for this compound is limited in this specific context, the general principle of alkanols affecting ion channel function via signaling pathways is an area of active research.

The table below summarizes the key molecular mechanisms and their observed biological effects.

| Compound/Class | Molecular Mechanism | Biological Effect |

| Medium-chain alkanols | Disruption of lipid bilayer fluidity and permeability | Antifungal activity nih.gov |

| Primary aliphatic alcohols | Inhibition of plasma membrane H(+)-ATPase | Inhibition of glucose-induced acidification in yeast nih.govnih.govatamanchemicals.com |

| Undecanol | Binding to odorant-binding proteins (OBPs) | Modulation of olfaction in insects mdpi.com |

| Undecanone derivatives | Reduction of Vascular Endothelial Growth Factor (VEGF) concentration | Lowered neovascular response in vivo researchgate.net |

| Alkanols | Modulation of ligand-gated ion channels via intracellular signaling | Alteration of receptor function nih.gov |

It is important to note that the biological activity of these compounds can be influenced by their specific chemical structure. For example, the position of the hydroxyl group in undecanol isomers can affect their biological properties.

Applications of 4 Undecanol in Advanced Materials and Chemical Technologies

4-Undecanol as an Intermediate in Fine Chemical Synthesis

While specific industrial-scale synthesis routes using this compound as an intermediate are not extensively documented in publicly available research, the broader class of undecanols is recognized for its role in fine chemical production. For instance, its isomer, 1-undecanol (B7770649), is a known precursor in the synthesis of other valuable chemicals. atamanchemicals.comsigmaaldrich.com One prominent application is its oxidation to produce undecanal, an aldehyde used in the formulation of fragrances and flavorings. atamanchemicals.comatamanchemicals.com This conversion can be achieved through chemoselective oxidation, for example, using a fluorous derivative of the TEMPO radical as a catalyst. atamanchemicals.comatamanchemicals.com

Furthermore, long-chain alcohols like undecanols are intermediates in the production of plasticizers and detergents. nih.gov For example, they can be used to create linear phthalate (B1215562) plasticizers and detergent alcohol ethoxylates. nih.gov The synthesis of various esters, used as flavoring agents in foods, also utilizes undecanols. atamanchemicals.com The reactivity of the hydroxyl group allows for the attachment of undecanols to other molecular scaffolds, making them useful building blocks in organic synthesis. For example, 11-bromo-1-undecanol (B108197) is used as a reactant in the synthesis of more complex molecules, such as precursors for hyperbranched polymers. google.com

Role of Undecanols in Surface Chemistry and Film Formation Research

Undecanols, particularly 1-undecanol, have been instrumental in research focused on surface chemistry and the formation of thin films. acs.org The amphiphilic nature of these molecules—a hydrophilic hydroxyl head and a hydrophobic alkyl tail—drives them to form organized structures on various substrates. acs.org This process, known as self-assembly, is a powerful method for surface modification and functionalization. acs.org

Research has extensively studied the adsorption of undecanol (B1663989) on mica surfaces. acs.orgacs.orgnih.gov When a mica substrate is immersed in an undecanol solution, the molecules attach to the surface via their hydroxyl groups, leaving the hydrocarbon chains extending outwards. acs.org This behavior is foundational to understanding molecular dynamics at interfaces and developing theoretical models for monolayer formation. acs.orgacs.org

The formation of undecanol films on substrates like mica is a dynamic process that begins with disordered adsorption and progresses toward a highly organized monolayer. acs.orgacs.orgnih.gov Initially, undecanol molecules adsorb onto the surface in a disorganized and irregular state. acs.orgacs.org These molecules are not yet tightly packed or uniformly oriented.

Through a process of self-rearrangement aimed at minimizing interfacial free energy, these initially disordered molecules gradually form a more stable, well-ordered self-assembled monolayer (SAM). acs.org Studies using atomic force microscopy (AFM) have shown that this process involves the growth and coalescence of ordered domains until a continuous, flat film is achieved. researchgate.net The final film thickness is consistent, suggesting a uniform molecular orientation. For 1-undecanol on mica, the film thickness has been measured at approximately 1.2 nm. acs.orgacs.org This indicates that the alkyl chains are not perpendicular to the surface but are tilted at an angle of about 45 degrees. acs.orgacs.org This tilted arrangement represents the most stable configuration for the adsorbed undecanol molecules. acs.org

A significant finding in the study of undecanol films is the ability to manipulate them at the nanoscale using an Atomic Force Microscope (AFM). acs.orgacs.orgnih.gov Research has demonstrated that a tapping-mode AFM probe can induce the rearrangement and controlled spreading of an adsorbed undecanol film on a mica surface. acs.orgnih.gov

When the AFM tip repeatedly scans a region with disordered undecanol molecules, it facilitates their reorganization into an ordered, flat film. acs.orgacs.org This scanning-induced ordering is a peculiar phenomenon not reported for many other alcohols. acs.org The process allows for position-controlled formation of the film, effectively enabling the creation of nanoscale patterns of alcohol molecules. acs.org This capability is valuable for understanding the fundamental processes of monolayer formation and for developing nanolithography techniques to build structured molecular layers on surfaces. researchgate.net

Self-Assembly and Adsorption Phenomena of Undecanol Films

Undecanol Derivatives in Ligand Exchange for Nanomaterials Functionalization (e.g., Quantum Dots)

Undecanol derivatives play a critical role in the surface functionalization of nanomaterials, such as quantum dots (QDs). wwu.edu Quantum dots are often synthesized in nonpolar solvents, resulting in a surface capped with hydrophobic ligands (like oleic acid), which makes them insoluble in aqueous environments. wwu.eduoptica.orgmdpi.com For many applications, particularly in biology and electronics, it is necessary to replace these native ligands with functional ones that confer stability in polar solvents or allow for further chemical reactions. wwu.eduresearchgate.net This process is known as ligand exchange. numberanalytics.com

A key derivative used for this purpose is 11-mercapto-1-undecanol (MUD) . wwu.edu This molecule has a thiol (-SH) group at one end, which exhibits a strong affinity for the surface of many semiconductor and metal nanoparticles, and a hydroxyl (-OH) group at the other end, which provides hydrophilicity and a reactive site for further conjugation. wwu.edusemanticscholar.org

Research has shown the successful ligand exchange on copper indium disulfide (CIS) and cadmium-based quantum dots using 11-mercapto-1-undecanol. wwu.eduoptica.org The process involves replacing the original hydrophobic ligands with MUD, resulting in hydroxy-functionalized QDs that are stable in polar environments. wwu.edu This surface modification retains the desirable optical properties of the quantum dots while making them suitable for applications that require aqueous dispersibility or subsequent reactions with the hydroxyl groups. wwu.eduoptica.org

| Nanomaterial | Original Ligand | Exchanged Ligand | Purpose of Functionalization | Reference |

| Copper Indium Disulfide (CIS) QDs | 1-dodecanethiol | 11-mercapto-1-undecanol | Improve stability in polar environments, provide reactive hydroxyl groups. | wwu.edu |

| CdS/ZnS & CdSe/ZnS QDs | Oleic acid | 11-mercapto-1-undecanol | Render QDs water-soluble and suitable for photopatterning. | optica.org |

| Silicon Nanoparticles | Hydrogen-terminated | Undecanol | Provide an alcohol-functionalized surface. | scienceopen.comnih.gov |

Utilization of this compound as a Solvent in Advanced Extraction Methodologies (e.g., Microextraction)

Long-chain alcohols, including isomers of undecanol, are valuable as extraction solvents in modern analytical chemistry, particularly in advanced microextraction techniques. atamanchemicals.comatamanchemicals.com These methods are designed to be environmentally friendly, requiring minimal solvent volumes. One such technique is Dispersive Liquid-Liquid Microextraction (DLLME) and its variant, Dispersive Liquid-Liquid Microextraction Based on Solidification of Floating Organic Drop (DLLME-SFO) . scielo.br

In these methods, a small amount of an extraction solvent that is less dense than water, such as 1-undecanol, is rapidly injected into an aqueous sample along with a disperser solvent (like methanol (B129727) or acetone). scielo.brijcce.ac.ir This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, providing a large surface area for the rapid transfer of target analytes from the aqueous phase to the organic phase. scielo.br

After extraction, the phases are separated. In DLLME-SFO, the sample tube is cooled, causing the floating organic drop of 1-undecanol (melting point: 11-19 °C) to solidify, allowing for easy collection. scielo.br 1-Undecanol is chosen for these applications due to several key properties: scielo.br

Low density, allowing it to float on water.

Low solubility in water.

A melting point near room temperature, suitable for the SFO technique.

Good extraction capability for a range of organic analytes.

Good chromatographic behavior.

This methodology has been successfully applied to the preconcentration and determination of various analytes, including nitrophenols, cadmium, and Sudan dyes from water and food samples. scielo.brshd-pub.org.rsnih.gov

| Extraction Technique | Extraction Solvent | Disperser Solvent | Target Analyte(s) | Sample Matrix | Reference |

| DLLME-SFO | 1-Undecanol | Methanol | Nitrophenols | Aqueous solution | scielo.br |

| SFODME | 1-Undecanol | Ethanol (B145695) | Cadmium | Water, hair dye, food | shd-pub.org.rs |

| DLLME | 1-Undecanol | Acetonitrile (B52724) | 4-Nonylphenol | Water | dergipark.org.tr |

| Centrifugeless DLLME | 1-Undecanol | N/A (uses NaCl) | Sudan dyes | Foodstuff, water | nih.gov |

Development of Polymers and Surfactants utilizing this compound Scaffolds

The chemical structure of this compound and its derivatives makes them suitable building blocks for the synthesis of polymers and surfactants. google.comcymitquimica.com

Surfactants: this compound itself is described as having applications in the production of surfactants and emulsifiers. cymitquimica.com Surfactants are molecules that lower surface tension between two liquids or between a liquid and a solid. The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar eleven-carbon tail, is the key characteristic that allows it to function in this capacity or serve as a precursor to more complex surfactant molecules.

Polymers: Undecanol derivatives are utilized in the synthesis of specialized polymers. For example, 11-bromo-1-undecanol is a key reactant in the synthesis of inimers (molecules that can act as both initiator and monomer) for creating hyperbranched polymers. google.com In one documented synthesis, 11-bromo-1-undecanol is reacted with 4-cyano-4'-hydroxybiphenyl (B10760) to produce a mesogenic (liquid-crystal-forming) inimer. google.com This inimer can then undergo self-condensing vinyl polymerization to create hyperbranched polyacrylates. These highly branched polymers have unique properties, such as lower viscosity compared to their linear counterparts, making them potentially useful in applications like liquid crystalline displays and specialized coatings. google.com

Theoretical and Computational Studies on 4 Undecanol

Molecular Dynamics Simulations of 4-Undecanol Systems

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. While specific MD studies focusing exclusively on this compound are not extensively documented in public literature, extensive research on its linear isomer, 1-undecanol (B7770649), provides a strong framework for understanding what such simulations would entail.

MD simulations on long-chain alcohols like undecanol (B1663989) typically investigate their behavior in various environments, such as at liquid-vapor interfaces, in aqueous solutions, or adsorbed onto surfaces. thieme-connect.comresearchgate.net For instance, simulations of 1-undecanol adsorbed on water have shown that its distribution is heterogeneous, with molecules tending to form clusters on the water's surface. thieme-connect.com This behavior is driven by the hydrophobic interactions of the long alkyl chains and the hydrophilic nature of the alcohol headgroup.

A hypothetical MD simulation of this compound would differ primarily due to the position of the -OH group. This central placement would likely result in different molecular packing and orientation at interfaces compared to the terminal -OH group of 1-undecanol. The branched nature of this compound, with propyl and heptyl chains extending from the hydroxyl-bearing carbon, would introduce steric hindrance that could disrupt the formation of highly ordered, linear chains of hydrogen bonds often seen with primary alcohols. acs.org Simulations could explore how this branching affects monolayer stability, diffusion at interfaces, and interactions within a bulk solvent.

A study using classical MD simulations with the OPLS/AA force field investigated undecanol-appended compounds in various solvents to understand their conformational dynamics. thieme-connect.com Although this study did not focus on pure this compound, its methodology for simulating the undecane (B72203) tail and its interactions is directly relevant.

Table 1: Representative Parameters for MD Simulations of Alcohol Systems

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of a system of atoms or molecules. | OPLS/AA, CHARMM36 | thieme-connect.comnih.gov |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | NVT (constant Number of particles, Volume, Temperature) | acs.org |

| Temperature | The system's temperature, maintained by a thermostat. | ~293-300 K | nih.govacs.org |

| Time Step | The interval between successive evaluations of forces and positions. | 0.5 - 2.0 fs | nih.gov |

| Boundary Conditions | Conditions applied at the boundaries of the simulation box to mimic a larger system. | Periodic Boundary Conditions (PBC) | nih.gov |

Quantum Chemical Calculations of this compound Conformations and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules from first principles. akj.azrsc.org These methods provide detailed insights into molecular properties like bond energies, electrostatic potentials, and the energies of different spatial arrangements (conformers).

For this compound, quantum calculations can determine the most stable conformations by analyzing the potential energy surface. The rotation around the C-C and C-O bonds would lead to numerous conformers. The branched structure of this compound suggests that its conformational landscape will be more complex than that of 1-undecanol, with steric interactions between the propyl and heptyl chains playing a crucial role.

Quantum chemistry is also essential for modeling chemical reactivity. rsc.org For example, DFT calculations can be used to simulate reaction pathways, such as the esterification or oxidation of the alcohol. akj.az These calculations can identify the transition state structures and determine the activation energy barriers, which are critical for understanding reaction kinetics. Such computational studies are vital for predicting how a molecule will behave in a chemical reaction and for designing new synthetic methodologies. rsc.orgphyschemres.org While specific studies on this compound are limited, the general application of these methods provides a clear path for its investigation. rsc.orgqulacs.org

Modeling Intermolecular Interactions and Self-Assembly of Undecanol Molecules

The self-assembly of alcohol molecules is governed by a balance of hydrogen bonding between hydroxyl groups and van der Waals interactions between the alkyl chains. acs.org Computational modeling is a key tool for understanding how these non-covalent interactions lead to the formation of larger, organized structures.

For linear alcohols like 1-undecanol, self-assembly on surfaces like graphene results in linear chains held together by a zigzag pattern of hydrogen bonds. acs.org However, for secondary, branched alcohols like this compound, the self-assembly process is different. MD simulations have shown that secondary alcohols tend to form smaller, cyclic clusters (like dimers or tetramers) rather than extended linear chains. acs.org This is a direct consequence of steric repulsion between the branched alkyl tails, which disrupts the linear hydrogen-bonding network. acs.org

Self-consistent field (SCF) modeling has also been used to study the incorporation of linear and branched alcohols into lipid membranes. aip.org These models show that molecular architecture significantly impacts how molecules partition into and orient within the membrane. The branched structure of this compound would be expected to introduce more disorder into the membrane's lipid chains compared to its linear isomer. Such models can predict the affinity of complex molecules for membranes, which is crucial in biochemical and pharmaceutical contexts. aip.org

Structure-Activity Relationship (SAR) Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological or chemical activity. researchgate.net Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, use molecular descriptors to build mathematical models that predict the activity of new compounds. researchcommons.orgnih.govmdpi.com

Aliphatic alcohols, including undecanol, have been studied for various activities, notably for their nematicidal (nematode-killing) properties. researchgate.netbayanbox.ir Research on the pinewood nematode (Bursaphelenchus xylophilus) has identified medium-chain alcohols as active compounds. researchgate.net One study reported that undecanol was among the most active allelochemicals tested. researchgate.net Another study investigating volatile organic compounds (VOCs) from the bacterium Paenibacillus polymyxa identified 2-undecanol (B40161) as having contact nematicidal activity against Meloidogyne incognita. bayanbox.irmjprudor.ac.in

A computational SAR study on this compound would involve calculating various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties.

Table 2: Common Molecular Descriptors for QSAR Studies

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Taft's constant | Quantifies the size and shape of the molecule. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the hydrophobicity, affecting transport and binding. |

| Topological | Connectivity indices, Wiener index | Numerical values derived from the graph representation of the molecule. |

By correlating these descriptors with experimentally measured activity (e.g., nematicidal efficacy), a QSAR model can be built. researchcommons.org For this compound, the key difference from 1-undecanol or 2-undecanol in an SAR context would be its specific shape and steric profile. The branching at the C4 position could influence how the molecule interacts with a biological target, such as an enzyme's active site or a cell membrane, potentially leading to different activity levels compared to other isomers. dtic.mil

Environmental Occurrence and Chemical Fate of 4 Undecanol in Natural Systems

Biodegradation Pathways and Mechanisms of Undecanols in Environmental Compartments

The primary mechanism for the removal of undecanols from the environment is biodegradation, a process driven by a diverse array of microorganisms. europa.eu Both primary and secondary undecanols are susceptible to microbial breakdown, although the specific pathways and rates can differ.

In aerobic environments, the biodegradation of straight-chain alcohols like 1-undecanol (B7770649) is well-documented. nih.gov The process typically initiates with the oxidation of the terminal methyl group to a primary alcohol. mdpi.com This is followed by further oxidation to an aldehyde and then to a carboxylic acid, which can then enter the β-oxidation pathway for complete mineralization to carbon dioxide and water. mdpi.commdpi.com

For secondary alcohols such as 4-undecanol, biodegradation can proceed via subterminal oxidation. In this pathway, the secondary alcohol is first oxidized to a ketone (e.g., 4-undecanone). Subsequently, a Baeyer-Villiger monooxygenase can insert an oxygen atom to form an ester. This ester is then hydrolyzed by an esterase into a primary alcohol and a fatty acid, both of which can be further metabolized. For instance, studies on the degradation of 2-tridecanone (B165437) by Pseudomonas species have shown the formation of 1-undecanol, indicating a subterminal oxidation mechanism. nih.govasm.orgmedchemexpress.com

The rate of biodegradation is influenced by several factors, including the carbon chain length and the presence of branched structures. Generally, linear alcohols are more readily biodegradable than their branched counterparts. europa.eu The microbial community present, temperature, oxygen availability, and nutrient levels in the specific environmental compartment also play significant roles. mdpi.com In aquatic systems, algae may also contribute to the metabolism of long-chain alcohols. europa.eu

Key Enzymes in Undecanol (B1663989) Biodegradation:

Alcohol Dehydrogenases (ADHs): These enzymes, which can be dependent on NAD(P)+ or independent, are crucial for the initial oxidation of alcohols to aldehydes or ketones. nih.gov

Aldehyde Dehydrogenases: These enzymes further oxidize aldehydes to carboxylic acids. mdpi.com

Alkane Hydroxylases (e.g., AlkB, cytochrome P450): While primarily acting on alkanes, these enzymes can initiate the oxidation of the terminal methyl group. mdpi.com

Baeyer-Villiger Monooxygenases (BVMOs): These are key in the subterminal oxidation pathway of secondary alcohols, converting ketones to esters. mdpi.com

Adsorption and Mobility Studies in Soil and Aquatic Environments

The movement of this compound through soil and its distribution in aquatic systems are largely governed by its adsorption behavior. Adsorption is the process by which a chemical substance adheres to the surface of solid particles, such as soil organic matter and clay minerals. californiaagriculture.org

The mobility of organic compounds in soil is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value suggests strong adsorption to soil particles and consequently, low mobility. For 1-undecanol, an estimated Koc value of 8,800 indicates that it is expected to be immobile in soil. atamanchemicals.comspectrumchemical.com This strong adsorption is attributed to its long carbon chain and hydrophobic nature. atamanchemicals.com As a result, when released to soil, this compound is likely to remain in the upper soil layers with limited potential to leach into groundwater. fishersci.bethermofisher.comthermofisher.com

In aquatic environments, the same principle applies. This compound is expected to adsorb to suspended solids and sediment due to its low water solubility and high hydrophobicity. atamanchemicals.comfishersci.bethermofisher.comthermofisher.com This partitioning to particulate matter can significantly influence its bioavailability and persistence in the water column. The affinity for adsorption is influenced by the characteristics of the sediment or suspended particles, such as organic carbon content and particle size. californiaagriculture.orgresearchgate.net

Factors Influencing Adsorption and Mobility:

Soil/Sediment Properties: Higher organic matter and clay content lead to increased adsorption. californiaagriculture.org

Chemical Properties: The hydrophobicity (log Kow) of the compound is a key determinant. For 1-undecanol, the log Kow is 4.72. nih.govspectrumchemical.com

Water Solubility: Low water solubility, as is the case for undecanols, favors adsorption to solids. fishersci.bethermofisher.comthermofisher.com

Interactive Data Table: Estimated Environmental Fate Parameters for 1-Undecanol

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Log Kow | 4.72 | High hydrophobicity, tendency to partition to organic matter | nih.govspectrumchemical.com |

| Koc | 8,800 (estimated) | Expected to be immobile in soil | atamanchemicals.comspectrumchemical.com |

| Water Solubility | Slightly soluble/Immiscible | Low mobility in water, high adsorption potential | atamanchemicals.comfishersci.bethermofisher.comthermofisher.com |

| Henry's Law Constant | 7.3 x 10⁻⁵ atm-cu m/mole (estimated for 1-undecanol) | Volatilization from water is a potential fate process | atamanchemicals.com |

| BCF | 86 (estimated for 1-undecanol) | Moderate potential for bioconcentration in aquatic organisms | atamanchemicals.com |

Volatilization Dynamics from Environmental Matrices

Volatilization, the process of a chemical converting from a liquid or solid state to a gaseous state, is another potential transport pathway for this compound in the environment. The tendency of a chemical to volatilize from water is described by its Henry's Law constant, while its vapor pressure is indicative of its tendency to volatilize from dry surfaces.

For 1-undecanol, the estimated Henry's Law constant suggests that volatilization from water surfaces can be an important fate process. atamanchemicals.com The estimated volatilization half-lives for a model river and a model lake are 20 hours and 10 days, respectively. atamanchemicals.com However, the strong adsorption of undecanols to soil and sediment can significantly reduce the rate of volatilization from these matrices. atamanchemicals.com For instance, when adsorption is considered, the estimated volatilization half-life from a model pond increases to 9 months. atamanchemicals.com

From moist soil surfaces, volatilization is expected to occur, but it will be attenuated by adsorption. atamanchemicals.com From dry soil surfaces, this compound is not expected to volatilize significantly due to its relatively low vapor pressure. atamanchemicals.com

In the atmosphere, vapor-phase 1-undecanol is expected to be degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 23 hours. nih.gov

Ecochemical Transformations and Degradation Products

Beyond biodegradation, this compound can undergo other transformations in the environment. As discussed, the initial step in the subterminal oxidation of this compound is its conversion to 4-undecanone (B80912). This ketone can then be transformed into an ester through the action of a Baeyer-Villiger monooxygenase.

Hydrolysis of this ester would yield a primary alcohol and a carboxylic acid. For example, if the oxygen is inserted between the carbonyl carbon and the C5 of the undecyl chain, hydrolysis would yield butanoic acid and heptanol. Conversely, if oxygen insertion occurs between the carbonyl carbon and the C3, it would result in heptanoic acid and butanol. These smaller, more soluble molecules are generally more readily biodegradable.

A study on the bacterial oxidation of 2-tridecanone by a Pseudomonas strain identified 1-undecanol, 1-decanol, and undecanoic acid as degradation products, providing evidence for the types of transformations long-chain aliphatic compounds can undergo. nih.govasm.org This suggests that through a series of oxidative and hydrolytic reactions, this compound is ultimately broken down into smaller, less complex molecules that can be integrated into natural biogeochemical cycles.

Future Directions and Emerging Research Areas in 4 Undecanol Chemistry

The study of 4-undecanol, a secondary fatty alcohol, is entering a new phase of detailed investigation. While its fundamental properties are established, emerging research is focused on harnessing its specific structural and chemical characteristics for advanced applications. Future research is poised to explore its chiral nature, behavior in complex systems, biological mechanisms, role in sustainable chemistry, and potential as a scaffold for new materials.

Q & A

Basic: What are the standard experimental protocols for synthesizing 4-Undecanol, and how can purity be validated?

Methodological Answer:

Synthesis of this compound typically involves catalytic hydrogenation of 4-Undecenal or esterification followed by reduction. Key steps include:

- Reaction Monitoring: Use gas chromatography (GC) or FTIR to track intermediate formation and completion.

- Purification: Employ fractional distillation or column chromatography to isolate the alcohol. Validate purity via GC-MS (for molecular confirmation) and 1H/13C NMR (to assess structural integrity).

- Quantitative Analysis: Measure melting point, refractive index, and compare with literature values .

Data Validation:

- Cross-reference spectral data with databases like SciFinder or NIST Chemistry WebBook.

- Report uncertainties in purity measurements (e.g., ±0.5% for GC retention times) .

Advanced: How can discrepancies in reported solubility data for this compound across solvents be resolved?

Methodological Answer:

Contradictions in solubility data often stem from variations in experimental conditions (temperature, solvent grade, measurement techniques). To address this: